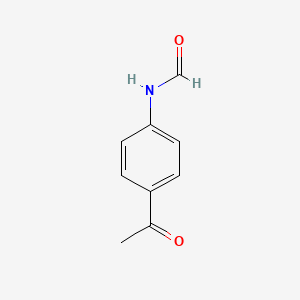

N-(4-acetylphenyl)formamide

Description

Historical Context and Significance of N-Formyl Amides in Chemical Synthesis

N-formyl amides, commonly known as formamides, represent a crucial class of compounds in organic synthesis and medicinal chemistry. orgchemres.orgrsc.org The formylation of amines to produce formamides is a fundamental transformation with a long history, serving several key purposes in synthetic strategies. nih.gov

Historically, one of the primary roles of the formyl group was as a protecting group for amines. beilstein-journals.org As early as 1932, N-formylation was used to protect amino groups during the synthesis and resolution of amino acids. nih.gov The stability of the formamide (B127407) group under various reaction conditions, coupled with the relative ease of its removal, made it a valuable tool in multistep syntheses, particularly in peptide chemistry. nih.govresearchgate.net

Beyond protection, formamides are important intermediates for the synthesis of a wide array of other functional groups and heterocyclic systems. They are precursors for the generation of isocyanides, formamidines, and are used as reagents in Vilsmeier-Haack formylation reactions, which are instrumental in introducing aldehyde groups onto aromatic rings. orgchemres.orgnih.govbeilstein-journals.org The formamide moiety is also a key structural component found in many natural products and pharmaceutically active molecules, including fluoroquinolones and substituted imidazoles. orgchemres.orgbeilstein-journals.org

The synthesis of formamides has evolved significantly over time. Early methods often involved stoichiometric formylating agents like formic acid, chloral, or a mixture of formic acid and acetic anhydride (B1165640). nih.gov While effective, these methods often required harsh conditions, such as high temperatures. beilstein-journals.org Contemporary research has focused on developing milder, more efficient, and environmentally friendly catalytic methods. rsc.orgbeilstein-journals.org These modern approaches utilize a range of catalysts, including transition metals, organic catalysts, and heterogeneous nanocatalysts, often in green solvents or under solvent-free conditions, to facilitate the N-formylation of amines and other nitrogen-containing starting materials. orgchemres.orgrsc.orgbeilstein-journals.org The development of mechanochemical methods, which avoid the use of bulk solvents, represents a recent advancement in this field. beilstein-journals.org

Overview of Research Trajectories for N-(4-acetylphenyl)formamide and Related Structural Motifs

Research involving this compound and its related N-arylformamide structures primarily focuses on its utility as a building block in synthetic organic and medicinal chemistry. The compound itself is a fine chemical intermediate used in the synthesis of pharmaceuticals and other specialized organic compounds. synhet.com

Synthesis and Chemical Properties: this compound can be synthesized through the N-formylation of 4'-aminoacetophenone. nih.gov One established method involves using a heterogeneous catalyst, such as boronsulfonic acid on silica (B1680970) (SBSA), with formic acid. orgchemres.org This approach is noted for its efficiency, short reaction times, and applicability to various aromatic amines. orgchemres.org The physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | This compound | synhet.com |

| CAS Number | 41656-75-1 | synhet.com |

| Molecular Formula | C₉H₉NO₂ | myskinrecipes.com |

| Molecular Weight | 163.17 g/mol | myskinrecipes.com |

| Appearance | Solid | orgchemres.org |

| Purity | >95% (LCMS) | synhet.com |

Applications in Synthetic Chemistry: The N-(4-acetylphenyl) structural motif is a common feature in the design of new chemical entities with potential biological activity. The acetyl group and the formamide (or a derivative thereof) provide handles for further chemical elaboration.

For instance, the related compound N-(4-acetylphenyl)-2-chloroacetamide, synthesized from 4'-aminoacetophenone, serves as a precursor for a variety of heterocyclic scaffolds. researchgate.net Research has shown that derivatives incorporating the N-(4-acetylphenyl) moiety can be used to synthesize more complex molecules, such as triazole-linked isatin (B1672199) derivatives. In one study, N-(4-acetylphenyl)-2-azidoacetamide was reacted with N-propargyl isatins to create target compounds with potential therapeutic applications. tandfonline.com

Furthermore, the N-(4-acetylphenyl)benzamide moiety, a structurally related amide, has been incorporated into aspirin-based scaffolds and investigated for its anti-proliferative activity. nih.goviucr.org These studies highlight a clear research trajectory where the N-(4-acetylphenyl) core is used as a foundational element for building larger, more complex molecules intended for biological evaluation. The presence of the acetylphenyl group is often strategic, aiming to interact with specific biological targets. ontosight.ai

Scope and Objectives of the Research Outline

The scope of this article is to provide a focused and scientifically detailed overview of the chemical compound this compound. The primary objective is to situate the compound within the broader context of organic synthesis by first examining the historical and ongoing importance of N-formyl amides. The article then specifically details the known synthesis, properties, and research applications of this compound, drawing on published scientific literature. The content is strictly limited to the chemical nature and synthetic utility of the compound, adhering to the outlined sections without delving into topics outside this defined scope.

Structure

3D Structure

Properties

IUPAC Name |

N-(4-acetylphenyl)formamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-7(12)8-2-4-9(5-3-8)10-6-11/h2-6H,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFPJVIAZPWVQRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10879769 | |

| Record name | P-ACETYLFORMANILIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10879769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41656-75-1 | |

| Record name | P-ACETYLFORMANILIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10879769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(FORMAMIDO)ACETOPHENONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N 4 Acetylphenyl Formamide and Its Precursors

Direct Formylation Reactions of 4-Aminoacetophenone

The most direct pathway to N-(4-acetylphenyl)formamide is the N-formylation of 4-aminoacetophenone. This transformation is a specific example of a broader class of reactions crucial in organic synthesis for producing formamides. researchgate.netrsc.org Formamides are not only stable protecting groups for amines but also serve as important precursors for synthesizing isocyanides, formamidines, and various pharmaceutically relevant compounds. thieme-connect.comscispace.com

Catalytic Approaches in N-Formylation

Catalysis plays a pivotal role in modern organic synthesis by offering milder, more efficient, and selective reaction pathways. Several catalytic systems have been successfully employed for the N-formylation of amines, including 4-aminoacetophenone.

A novel and convenient method for the N-formylation of amines utilizes a catalytic amount of diethyl phosphite (B83602) and imidazole, with N,N-dimethylformamide (DMF) serving as the formylating agent. researcher.lifenih.govresearchgate.net In this system, diethyl phosphite acts as a nucleophilic catalyst, playing a crucial role in the conversion. researcher.lifenih.gov The method demonstrates a broad substrate scope, affording a variety of N-formyl products in good to excellent yields. researcher.liferesearchgate.net The reaction of o-phenylenediamines with DMF under these conditions leads to the formation of benzimidazoles. nih.gov

The proposed mechanism involves the activation of DMF by the phosphite catalyst. This catalytic system has been successfully applied to a range of amines, showcasing its versatility.

| Entry | Amine Substrate | Time (h) | Yield (%) |

| 1 | Aniline (B41778) | 2.5 | 94 |

| 2 | 4-Methylaniline | 3 | 92 |

| 3 | 4-Methoxyaniline | 3 | 95 |

| 4 | 4-Chloroaniline | 6 | 90 |

| 5 | 4-Aminoacetophenone | 6 | 93 |

| 6 | Benzylamine | 2 | 96 |

| 7 | Dibenzylamine | 12 | 85 |

Table 1: Results for the phosphite-imidazole catalyzed N-formylation of various amines. researcher.life

Propanephosphonic anhydride (B1165640) (PPAA), commercially known as T3P®, has emerged as a mild and efficient reagent for promoting N-formylation. thieme-connect.comresearchgate.net It is particularly effective as a coupling agent and water scavenger in the reaction between aromatic amines and formic acid. thieme-connect.com This method is valued for its simple work-up procedure, high purity of products, and the low toxicity of the reagent and its byproducts. thieme-connect.comresearchgate.net The T3P® reagent is a cyclic trimer of propanephosphonic acid and is often supplied as a solution in ethyl acetate (B1210297). wikipedia.org

The reaction is typically performed by treating the amine with formic acid in the presence of T3P® and a base like triethylamine (B128534) in a suitable solvent such as dichloromethane (B109758). thieme-connect.com This methodology has been successfully applied to a wide array of highly substituted aryl and heteroaryl anilines, demonstrating broad functional group tolerance. thieme-connect.comresearchgate.net

| Entry | Amine Substrate | Solvent | Yield (%) |

| 1 | Aniline | Dichloromethane | 95 |

| 2 | 4-Fluoroaniline | Dichloromethane | 92 |

| 3 | 4-Chloroaniline | Dichloromethane | 94 |

| 4 | 4-(Trifluoromethoxy)aniline | Dichloromethane | 90 |

| 5 | 2-Naphthylamine | Dichloromethane | 88 |

| 6 | 3-Aminopyridine | Dichloromethane | 85 |

Table 2: Synthesis of various N-formamides using T3P® and formic acid. thieme-connect.comresearchgate.net

Transition metal catalysis offers powerful tools for N-formylation. Copper-catalyzed systems are particularly noteworthy for their efficiency and the use of readily available feedstocks. catalysis.dersc.org One approach involves a PNP-type ligand-enabled copper-catalyzed N-formylation of amines that utilizes carbon dioxide as a C1 building block in the presence of a hydrosilane as the reductant. rsc.org Another innovative method describes a site-selective N-formylation that relies on the copper(I)-catalyzed oxidation of α-silyl-substituted tertiary N-alkylamines using air as the oxidant at room temperature. monash.edu

Reddy reported the formylation of primary and secondary amines through the catalytic oxidation of methanol (B129727) by copper salts like CuCl₂, with hydrogen peroxide serving as the terminal oxidant. nih.gov More recently, a mild oxidative N-formylation of amines with biobased glycolaldehyde (B1209225) over a C3N4-supported Cu catalyst has been developed. catalysis.de These methods highlight the versatility of copper catalysts in facilitating formyl group transfer from various sources under different conditions.

Reaction Condition Optimization for Yield and Purity

Optimizing reaction conditions is crucial for maximizing product yield and purity while minimizing reaction times and waste. For the N-formylation of amines, several parameters are typically screened.

In the T3P®-mediated formylation of aniline, a systematic optimization revealed that using 2 equivalents of T3P® and 3 equivalents of triethylamine in dichloromethane at room temperature for 16 hours resulted in a 95% yield of N-formylaniline. thieme-connect.com Reducing the amount of T3P® or running the reaction without a base significantly lowered the yield. thieme-connect.com

| Entry | T3P® (equiv) | Base (equiv) | Solvent | Yield (%) |

| 1 | 1.0 | Et3N (2.0) | EtOAc | 45 |

| 2 | 2.0 | Et3N (3.0) | CH2Cl2 | 95 |

| 3 | 1.5 | Et3N (3.0) | CH2Cl2 | 80 |

| 4 | 2.0 | - | CH2Cl2 | 20 |

| 5 | 2.0 | Pyridine (B92270) (3.0) | CH2Cl2 | 92 |

Table 3: Optimization of T3P®-mediated N-formylation of aniline. thieme-connect.com

For simpler, catalyst-free methods using formic acid, the ratio of reactants and the choice of solvent are key. scholarsresearchlibrary.com In the formylation of benzylamine, using 1.2 to 2.0 equivalents of 85% aqueous formic acid in toluene (B28343) with a Dean-Stark trap to remove water afforded a 98% yield. scispace.com Using formic acid as the solvent itself often leads to poor yields. scholarsresearchlibrary.com A study on the neat (solvent-free) reaction of aniline and formic acid found that a 1:4 molar ratio of aniline to formic acid gave the best results. scholarsresearchlibrary.com

Reagent Selection for Formyl Group Transfer

The choice of the formylating agent is fundamental to the success of the N-formylation reaction. wikipedia.org A variety of reagents are available, each with its own advantages and specific applications. nih.govresearchgate.net

Formic Acid : This is one of the most direct and atom-economical formylating agents. nih.gov It can be used directly, often heated with the amine in a solvent like toluene with water removal, or under solvent-free conditions. scispace.comnih.gov Its efficacy is often enhanced by catalysts such as acids or coupling agents like T3P®. thieme-connect.comresearchgate.net

N,N-Dimethylformamide (DMF) : DMF is a widely used solvent that can also serve as a formyl group donor. wikipedia.org It typically requires activation, for example, with phosphorus oxychloride in the Vilsmeier-Haack reaction, or through catalytic systems like the phosphite-imidazole method. rsc.orgresearcher.life

Acetic Formic Anhydride (AFA) : This mixed anhydride is a highly effective formylating reagent. nih.gov It is often generated in situ from formic acid and acetic anhydride and reacts rapidly with amines, even at low temperatures, to produce formamides in excellent yields. scispace.comnih.gov It is particularly useful for protecting amino groups during peptide synthesis. nih.gov

Other Formylating Agents : A range of other reagents have been developed for specific applications. These include chloral, which reacts with primary and secondary amines to produce formamides and chloroform (B151607), and ammonium (B1175870) formate (B1220265), which is effective for formylating anilines and secondary amines. nih.govresearchgate.net N-Formylsaccharin has also been introduced as an effective formylating agent, particularly in mechanochemical, solvent-free procedures. bohrium.com

Indirect Synthesis via Precursor Modification and Functionalization

Indirect synthetic pathways offer versatile approaches to this compound and structurally related compounds by leveraging advanced intermediates. These methods often involve the initial synthesis of a precursor molecule, which is then chemically modified to yield the target structure or other valuable scaffolds.

A potential indirect route to this compound involves a two-step sequence starting from N-(4-acetylphenyl)benzenesulfonamide derivatives. This strategy hinges on the cleavage of the robust sulfonamide bond to liberate the parent amine, which is subsequently formylated.

The first step is the deprotection or cleavage of the N-S bond. Sulfonamides are known for their stability, but several methods exist for their cleavage under various conditions. youtube.com Common techniques include using concentrated aqueous acid with heat or employing dissolving metal reduction conditions. youtube.com More specific and milder methods have also been developed. For instance, nanoceria has been shown to be effective in the hydrolytic cleavage of sulfonamide bonds in aqueous solutions under ambient conditions. nih.gov Another approach involves using a near-stoichiometric amount of trifluoromethanesulfonic acid (TfOH) for the chemoselective acidic hydrolysis of N-arylsulfonamides. organic-chemistry.org Reductive cleavage can also be achieved using reagents like a potassium metal-crown ether system or a neutral organic super-electron-donor. researchgate.netstrath.ac.uk

This cleavage reaction yields 4-aminoacetophenone as the key intermediate. The second step is the N-formylation of this liberated amine. Numerous methods for this transformation are available, including several that align with green chemistry principles, as detailed in section 2.3 of this article.

N-(4-acetylphenyl)-2-chloroacetamide serves as a highly versatile precursor and building block for the synthesis of a wide array of heterocyclic compounds. rsc.orgnih.gov Its utility stems from the presence of multiple reactive sites that can be selectively functionalized.

The synthesis of this key intermediate is straightforward. It is typically prepared by reacting 4-aminoacetophenone with chloroacetyl chloride. researchgate.netacs.org This reaction provides a foundation for subsequent, more complex molecular constructions.

Once formed, N-(4-acetylphenyl)-2-chloroacetamide can be reacted with various nucleophiles to build diverse molecular scaffolds. For example, it readily reacts with 2-mercaptobenzothiazole (B37678) in the presence of a base like potassium carbonate to yield N-(4-acetylphenyl)-2-(benzothiazol-2-ylthio)acetamide. researchgate.netacs.orgorganic-chemistry.org This sulfide (B99878) derivative can then undergo further condensation reactions with hydrazines or thiosemicarbazide (B42300) to furnish pyrazoles and thiosemicarbazones, respectively. rsc.orgnih.gov These subsequent products are themselves valuable for creating further derivatives, such as thiazolin-4-ones. rsc.org The substitution reactions of the chloroacetamide derivative have been explored with various mercapto-containing heterocycles, leading to potent antibacterial compounds. rsc.org

Table 1: Synthesis of N-(4-acetylphenyl)-2-chloroacetamide and a Key Derivative

| Reaction Step | Starting Materials | Reagents/Solvents | Product | Reference(s) |

|---|---|---|---|---|

| Intermediate Synthesis | 4-aminoacetophenone, Chloroacetyl chloride | Triethylamine, DMF | N-(4-acetylphenyl)-2-chloroacetamide | researchgate.net |

| Derivative Synthesis | N-(4-acetylphenyl)-2-chloroacetamide, 2-Mercaptobenzothiazole | K2CO3, Acetone (B3395972) | N-(4-acetylphenyl)-2-(benzo[d]thiazol-2-ylthio)acetamide | acs.org |

N-((4-acetylphenyl)carbamothioyl)pivalamide is a structurally related acylthiourea that has been synthesized and studied for its potential as a multi-target-directed ligand. youtube.com Its synthesis provides insight into the functionalization of the 4-aminoacetophenone core to create complex scaffolds. nih.gov

The synthetic procedure involves a two-step process starting from pivaloyl chloride. youtube.com First, pivaloyl chloride is converted to pivaloyl isothiocyanate. This is achieved by reacting it with a thiocyanate (B1210189) salt, such as potassium thiocyanate. youtube.com The resulting pivaloyl isothiocyanate is then reacted with 4-aminoacetophenone in dry acetone under reflux conditions in an inert atmosphere to yield the final product, N-((4-acetylphenyl)carbamothioyl)pivalamide. youtube.com The progress of the reaction can be monitored using thin-layer chromatography (TLC). youtube.com

Table 2: Synthetic Scheme for N-((4-acetylphenyl)carbamothioyl)pivalamide

| Step | Reactants | Conditions | Product | Reference(s) |

|---|---|---|---|---|

| 1 | Pivaloyl chloride, Potassium thiocyanate | - | Pivaloyl isothiocyanate | youtube.com |

| 2 | Pivaloyl isothiocyanate, 4-Aminoacetophenone | Dry acetone, Reflux | N-((4-acetylphenyl)carbamothioyl)pivalamide | youtube.com |

Green Chemistry Principles and Sustainable Synthetic Routes in N-Formyl Amide Production

The development of environmentally benign and sustainable methods for the synthesis of N-formyl amides, including this compound, is an area of significant research interest. These green approaches aim to reduce waste, avoid hazardous reagents, and improve energy efficiency compared to traditional methods.

Several innovative and sustainable routes have been reported:

Ultrasound-Promoted Synthesis: A particularly efficient and green method for the N-formylation of amines has been developed using ultrasound irradiation under solvent- and catalyst-free conditions at room temperature. This protocol has been successfully applied to the synthesis of this compound from 4-aminoacetophenone and formic acid, demonstrating high yields, short reaction times, and high purity without the need for traditional heating or solvents.

Carbon Dioxide as a C1 Source: Utilizing carbon dioxide (CO2) as a renewable and non-toxic C1 source is a key goal in green chemistry. Catalytic systems have been developed for the N-formylation of amines using CO2 and a reducing agent like H2 or a hydrosilane. organic-chemistry.org For example, a Cu(OAc)2–DMAP system can catalytically formylate amines with CO2 and H2, showing excellent selectivity. organic-chemistry.org

Non-Noble Metal Catalysis: To move away from expensive and rare precious metal catalysts, researchers have developed systems based on abundant metals. A non-noble metal CoNC catalyst has been shown to be effective for the oxidative carbonylation of amines with paraformaldehyde to produce N-formamides.

Electrochemical Synthesis: Electrosynthesis offers a green alternative by using electricity to drive chemical reactions, often under mild conditions. A selective electrochemical N-formylation of methylamine (B109427) using methanol as both the reagent and solvent has been reported, highlighting a metal-free pathway to formamides.

Alternative Formylating Agents and Catalysts: Other green strategies include the use of formic acid or its esters under catalyst- and solvent-free conditions. strath.ac.uk The use of recyclable catalysts, such as immobilized sulfuric acid on silica (B1680970) gel (H2SO4–SiO2), also contributes to a more sustainable process by allowing for easy separation and reuse of the catalyst. strath.ac.uk

These modern synthetic routes represent a significant shift towards more sustainable chemical manufacturing, offering safer, more efficient, and less wasteful methods for the production of valuable N-formyl amides.

Table 3: Overview of Green Synthetic Routes for N-Formylation

| Methodology | Key Features | Example Reagents/Catalysts | Applicability | Reference(s) |

|---|---|---|---|---|

| Ultrasound Irradiation | Solvent-free, Catalyst-free, Room temperature | Formic acid | Direct synthesis of this compound | |

| CO2 as C1 Source | Use of renewable feedstock, Atom economy | CO2, H2, Hydrosilanes; Cu(OAc)2 or TBAF catalysts | Wide range of aliphatic and aromatic amines | organic-chemistry.org |

| Non-Noble Metal Catalysis | Abundant metal catalyst, Sustainable | Paraformaldehyde; CoNC catalyst | Various N-heterocycles, aliphatic and aromatic amines | |

| Electrochemical Synthesis | Metal-free, Use of electricity as reagent | Methanol | N-formylation of amines | |

| Recyclable Catalysts | Catalyst reuse, Reduced waste | Triethyl orthoformate; H2SO4–SiO2 | Various amines | strath.ac.uk |

Chemical Reactivity and Derivatization Strategies of N 4 Acetylphenyl Formamide

Transformations Involving the Formamide (B127407) Moiety

The formamide group (-NHCHO) of N-(4-acetylphenyl)formamide is a versatile functional group that can undergo a variety of chemical reactions, leading to the formation of new amide bonds, hydrolysis to an amine, or reduction to a secondary amine. These transformations are crucial for the synthesis of a diverse range of derivatives.

Amide Bond Formation and Functionalization

The nitrogen atom of the formamide group can act as a nucleophile, participating in reactions that form new carbon-nitrogen bonds. This allows for the extension of the molecular structure and the introduction of new functionalities.

Amide bonds are fundamental in organic chemistry and are often formed by coupling an amine with a carboxylic acid. nih.govasiaresearchnews.comwhiterose.ac.uk While this compound itself is an amide, the parent amine, 4-aminoacetophenone, can be used in coupling reactions with various carboxylic acids to generate a wide array of N-acyl derivatives. nih.gov For instance, the coupling of 4-aminoacetophenone with 3-bromo-5-(trifluoromethyl)benzoic acid yields N-(4-acetylphenyl)-3-bromo-5-(trifluoromethyl)benzamide. nih.gov These reactions often employ coupling reagents to activate the carboxylic acid. nih.govasiaresearchnews.com

Furthermore, the formamide nitrogen can, under specific conditions, react with other electrophiles. While direct coupling with carboxylic acids is less common for an existing amide, derivatization strategies often involve the initial hydrolysis of the formamide to the corresponding amine, which is then readily coupled. asiaresearchnews.comwhiterose.ac.uk

Table 1: Examples of Coupling Reactions Involving the Amino Precursor of this compound

| Amine | Carboxylic Acid/Electrophile | Product | Reference |

|---|---|---|---|

| 4-Aminoacetophenone | 3-Bromo-5-(trifluoromethyl)benzoic acid | N-(4-acetylphenyl)-3-bromo-5-(trifluoromethyl)benzamide | nih.gov |

| 4-Aminoacetophenone | N,N-dimethylformamide dimethyl acetal (B89532) | Acryloyl(phenyl)benzenesulfonamide derivatives | researchgate.net |

Nucleophilic acyl substitution is a key reaction for carboxylic acid derivatives. byjus.comvanderbilt.edulibretexts.orglibretexts.org In the context of this compound, the formamide group itself is relatively unreactive towards nucleophilic attack compared to more activated acyl compounds like acid chlorides or anhydrides. vanderbilt.edulibretexts.org This is due to the electron-donating character of the nitrogen atom, which reduces the electrophilicity of the carbonyl carbon. libretexts.org

However, transformations that fall under the general category of nucleophilic acyl substitution can be achieved. For example, the hydrolysis of the formamide to 4-aminoacetophenone is a classic example of this reaction type, where water acts as the nucleophile. vanderbilt.edulibretexts.org Subsequent reactions of the resulting amine with acylating agents are highly efficient. libretexts.org

The general mechanism for nucleophilic acyl substitution involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of the leaving group. vanderbilt.edulibretexts.org

Table 2: General Reactivity of Carboxylic Acid Derivatives in Nucleophilic Acyl Substitution

| Derivative Type | Reactivity | Leaving Group |

|---|---|---|

| Acid Chloride | Highest | Cl⁻ |

| Acid Anhydride (B1165640) | High | RCOO⁻ |

| Ester | Moderate | RO⁻ |

| Amide | Lowest | R₂N⁻ |

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become powerful methods for forming C-N bonds. syr.edunih.govrsc.org While initially developed for amines, these methods have been extended to the N-arylation of amides. syr.edu This reaction allows for the coupling of an amide with an aryl halide or pseudohalide, offering a direct route to N-aryl amides. syr.edunih.gov

The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amide, deprotonation, and reductive elimination of the N-arylated amide product, regenerating the active catalyst. syr.edu The choice of ligand is crucial for the success of these reactions, with specialized phosphine (B1218219) ligands being developed to facilitate the coupling of less nucleophilic amides. syr.edumit.edursc.org While specific examples for the direct N-arylation of this compound are not prevalent in the provided search results, the methodology is broadly applicable to a range of amides. syr.edu

Hydrolytic Pathways and Product Characterization

The formamide bond in this compound can be cleaved through hydrolysis, typically under acidic or basic conditions, to yield 4-aminoacetophenone and formic acid. libretexts.org

Under acidic conditions, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a water molecule. Subsequent proton transfer and elimination of the amine yields the carboxylic acid and the protonated amine. byjus.comlibretexts.org

Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. The subsequent elimination of the amide anion, which is then protonated by the newly formed carboxylic acid, drives the reaction to completion. byjus.comlibretexts.org

The primary product of this hydrolysis is 4-aminoacetophenone. This product can be characterized using various analytical techniques, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum would show characteristic signals for the aromatic protons, the acetyl methyl protons, and the amino protons.

Infrared (IR) Spectroscopy: The disappearance of the amide C=O stretch and the appearance of N-H stretching vibrations of the primary amine would be indicative of the hydrolysis.

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the mass of 4-aminoacetophenone.

Reductive Transformations to Amine Derivatives

The formamide group can be reduced to a methylamino group (-NHCH₃). A common reagent for this transformation is lithium aluminum hydride (LiAlH₄). libretexts.org This reaction converts the this compound into N-methyl-4-aminoacetophenone. This reduction is a valuable method for synthesizing secondary amines from amides. libretexts.org The reaction proceeds via a complex mechanism where the hydride reagent adds to the carbonyl carbon, and the oxygen is ultimately removed as an aluminate salt. libretexts.org

More recently, catalytic methods using silanes in the presence of an organocatalyst have been developed for the N-formylation of amines with CO₂, and in some cases, the subsequent reduction of the formamide can be tuned. nih.govrsc.orgresearchgate.net For instance, N-(4-acetylphenyl)-N-methylformamide has been synthesized, which is a derivative where the formyl proton is replaced by a methyl group, not a reduction of the carbonyl. nih.govrsc.orgresearchgate.net

Table 3: Summary of Transformations of the Formamide Moiety

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Amide Bond Formation (from precursor) | Carboxylic Acid, Coupling Agent | N-Acyl Derivative |

| Hydrolysis (Acidic) | H₃O⁺, Heat | 4-Aminoacetophenone |

| Hydrolysis (Basic) | OH⁻, H₂O, Heat | 4-Aminoacetophenone |

| Reduction | LiAlH₄ | N-methyl-4-aminoacetophenone |

Reactivity of the Acetylphenyl Group

The acetylphenyl moiety of this compound is central to its chemical reactivity, offering two primary avenues for derivatization: modification of the acetyl group and substitution on the aromatic ring.

Acetyl Group Functionalization and Chemical Modifications

The acetyl group, a ketone functionality, is a prime site for a range of chemical modifications. These transformations allow for the introduction of diverse structural motifs and the construction of more elaborate molecular architectures.

One notable reaction involving the acetyl group is its use in the Vilsmeier-Haack reaction. For instance, the related compound N-(4-acetylphenyl)benzenesulfonamide reacts with the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide) to yield N-(4-(4-formyl-1-phenyl-1H-pyrazol-3-yl)phenyl)benzenesulfonamide . This transformation involves the formylation of the acetyl group, which then participates in the cyclization to form a pyrazole (B372694) ring.

The acetyl group can also serve as a precursor for the formation of other functional groups. For example, the acetyl group on related 4-acetylphenylamine derivatives can undergo oxidation to form carboxylic acids or reduction to yield alcohols . These transformations open up further possibilities for derivatization.

Furthermore, the methyl group of the acetyl moiety can be functionalized. For example, bromination of 1-(4-acetylphenyl)-1H-tetrazole at the methyl group of the acetyl function creates a reactive phenacyl bromide derivative, which is a key intermediate for the synthesis of thiazole (B1198619) and thiophene-containing tetrazoles ijpcbs.com.

A summary of representative reactions involving the acetyl group is presented in Table 1.

| Starting Material | Reagents and Conditions | Product | Reference |

| N-(4-acetylphenyl)benzenesulfonamide | Vilsmeier-Haack reagent (POCl₃/DMF), 70-80 °C | N-(4-(4-formyl-1-phenyl-1H-pyrazol-3-yl)phenyl)benzenesulfonamide | |

| 1-(4-acetylphenyl)-1H-tetrazole | Bromine, dioxane-ether, 0-5 °C | 1-(4-(2-bromoacetyl)-phenyl)-1H-tetrazole | ijpcbs.com |

| N-(4-acetylphenyl)hexadecanamide | Potassium permanganate (B83412) (KMnO₄) or Chromium trioxide (CrO₃) | Corresponding carboxylic acid | |

| N-(4-acetylphenyl)hexadecanamide | Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (B1222165) (NaBH₄) | Corresponding alcohol |

Table 1. Examples of Acetyl Group Functionalization in this compound Analogs.

Aromatic Ring Substitutions and Derivatizations

The phenyl ring of this compound is susceptible to electrophilic aromatic substitution reactions, a fundamental class of reactions for functionalizing aromatic compounds. wikipedia.orgleah4sci.com The existing formamide and acetyl substituents on the ring influence the position and rate of these substitutions. The formamide group (-NHCHO) is generally considered an ortho-, para-directing and activating group due to the lone pair of electrons on the nitrogen atom that can be delocalized into the ring, stabilizing the cationic intermediate formed during the substitution. wvu.edu Conversely, the acetyl group (-COCH₃) is a meta-directing and deactivating group because of its electron-withdrawing nature. makingmolecules.com

The interplay of these two groups governs the outcome of electrophilic aromatic substitution reactions on this compound. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgleah4sci.com For example, nitration introduces a nitro group (-NO₂) onto the aromatic ring, typically using a mixture of nitric acid and sulfuric acid. makingmolecules.com Halogenation introduces halogen atoms (e.g., Cl, Br) and is often catalyzed by a Lewis acid. wikipedia.org

While specific studies on the electrophilic aromatic substitution of this compound are not extensively detailed in the provided search results, the general principles suggest that substitution would likely occur at the positions ortho to the activating formamide group. However, the deactivating effect of the acetyl group would make the reaction less facile compared to aniline (B41778).

Synthetic Utility as a Key Intermediate for Heterocyclic Synthesis

This compound and its close derivatives are valuable precursors for the synthesis of a variety of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities.

Precursor for Pyrazole Derivatives

The acetylphenyl moiety is a key structural element for the construction of pyrazole rings. A prominent method involves the reaction of a derivative, N-(4-acetylphenyl)benzenesulfonamide, with the Vilsmeier-Haack reagent to produce a 4-formylpyrazole derivative. Another approach involves the condensation of 4-acetylphenyl derivatives with hydrazines. For instance, 4-substituted anilines can be converted to 3-(2-(4-substitutedphenyl)-hydrazono)-pentane-2,4-dione, which then reacts with hydrazine (B178648) hydrate (B1144303) to form pyrazole derivatives. jocpr.com

A general reaction scheme for pyrazole synthesis is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. In the context of this compound, the acetyl group can be part of such a 1,3-dicarbonyl system after appropriate functionalization.

| Precursor | Reagents | Product Type | Reference |

| N-(4-acetylphenyl)benzenesulfonamide | Vilsmeier-Haack reagent (POCl₃/DMF) | Pyrazole-4-carbaldehyde | |

| 3-(2-(4-substitutedphenyl)-hydrazono)-pentane-2,4-dione | Hydrazine hydrate or Phenyl hydrazine | Azopyrazole | jocpr.com |

| 4-acetyl-1,3-diphenyl-1H-pyrazol-5(4H)-one | Malononitrile, piperidine | Indazole derivative | nih.gov |

Table 2. Synthesis of Pyrazole Derivatives from Acetylphenyl Precursors.

Synthesis of Isoxazole (B147169) Derivatives

Isoxazoles, another important class of five-membered heterocycles, can be synthesized from precursors containing a 1,3-dicarbonyl moiety, which can be derived from the acetyl group of this compound. A common method for isoxazole synthesis is the reaction of a 1,3-dicarbonyl compound with hydroxylamine (B1172632). researchgate.net For example, 3,4,5-trisubstituted isoxazoles can be synthesized via a [3+2] cycloaddition of nitrile oxides with 1,3-diketones. makingmolecules.com

While direct synthesis from this compound is not explicitly detailed, the reaction of N-(4-acetylphenyl)benzene sulfonamide derivatives with hydroxylamine after initial reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA) leads to the formation of isoxazolyl-phenyl benzenesulfonamide (B165840) derivatives. evitachem.com This indicates that the acetyl group can be readily transformed into a suitable precursor for isoxazole ring formation.

Formation of Thiazole and Thiadiazole Derivatives

This compound derivatives also serve as starting materials for the synthesis of sulfur-containing heterocycles like thiazoles and thiadiazoles.

The synthesis of thiazole derivatives often involves the Hantzsch thiazole synthesis, which is the reaction between an α-haloketone and a thioamide. The acetyl group of this compound can be halogenated at the α-position to provide the necessary α-haloketone precursor. For example, 3-[1-(4-acetylphenyl)thioureido]propanoic acid, derived from 3-((4-acetylphenyl)amino)propanoic acid, undergoes the Hantzsch reaction with phenacyl bromides to yield aminothiazole derivatives.

Thiadiazoles can be synthesized from thiosemicarbazide (B42300) derivatives. The reaction of 1-(4-acetylphenyl)-1H-tetrazole with thiosemicarbazide, followed by cyclization, can lead to the formation of thiadiazole-containing tetrazoles. ijpcbs.com Another route involves the reaction of thioanilide derivatives with hydrazonoyl chlorides to produce thiadiazole derivatives. clockss.org

| Heterocycle | Precursor Derivative | Key Reagents | Reference |

| Thiazole | 3-[1-(4-acetylphenyl)thioureido]propanoic acid | 4-substituted phenacyl bromides | |

| Thiazole | 2-[1-(benzofuran-2-yl)ethylidene]-hydrazinecarbothioamide | 1,4-diazabicyclo[2.2.2]-octane (DABCO) | bepls.com |

| Thiadiazole | 1-(4-acetylphenyl)-1H-tetrazole | Thiosemicarbazide, then cyclization | ijpcbs.com |

| Thiadiazole | Ethyl 3-(1-(2-(2-cyanoacetyl)hydrazono)ethyl)-1,5-diphenyl-1H-pyrazole-4-carboxylate derived thioanilide | N'-aryl-2-oxo-propanehydrazonoyl chlorides | clockss.org |

Table 3. Synthesis of Thiazole and Thiadiazole Derivatives.

Development of Quinazoline (B50416) and Thieno[2,3-b]pyridine (B153569) Systems

The chemical scaffold of this compound presents a versatile platform for the synthesis of various heterocyclic systems, owing to the reactivity of its functional groups. Specifically, the formamide and acetyl moieties can participate in a range of cyclization and derivatization reactions to construct more complex molecular architectures, such as quinazoline and thieno[2,3-b]pyridine ring systems. These heterocycles are of significant interest in medicinal chemistry and materials science.

The development of quinazoline derivatives from precursors related to this compound often involves the construction of the pyrimidine (B1678525) ring onto a substituted aniline. While direct synthesis from this compound is not extensively documented, analogous reactions provide a clear pathway. For instance, the synthesis of 3-(4-acetylphenyl)-6-hydroxy-2-methylquinazolin-4(3H)-one has been achieved, demonstrating the incorporation of the N-(4-acetylphenyl) moiety into a quinazolinone structure. jst.vn In a typical approach, a substituted 2-aminobenzoic acid is treated with an acid anhydride, followed by reaction with an appropriate amine. This general strategy suggests that this compound could potentially react with a suitable anthranilic acid derivative to yield a quinazoline.

Furthermore, derivatives of N-(4-acetylphenyl)acetamide, such as N-(4-acetylphenyl)-2-bromoacetamide, have been utilized in the alkylation of quinazolinones to produce ketone intermediates, which can be further modified. researchgate.net This highlights the utility of the N-(4-acetylphenyl) group as a key building block in the elaboration of quinazoline scaffolds. A common method for quinazoline synthesis involves heating anthranilic acid with formamide, which could be adapted for substituted analogs. researchgate.net

The synthesis of thieno[2,3-b]pyridine systems from precursors analogous to this compound is well-established. These methods typically involve the reaction of an N-aryl-α-haloacetamide with a suitable sulfur-containing pyridine (B92270) derivative. For example, the reaction of N-(3-acetylphenyl)-2-chloroacetamide, a positional isomer of the target precursor, with a pyridinethione derivative has been shown to produce the corresponding thieno[2,3-b]pyridine. scirp.org

A general and relevant synthesis route is the reaction of an N-aryl-2-chloroacetamide with a 2-thioxo-1,2-dihydropyridine-3-carbonitrile in the presence of a base like potassium hydroxide in DMF. acs.org This is followed by an intramolecular cyclization to yield the 3-amino-N-arylthieno[2,3-b]pyridine-2-carboxamide. This reaction proceeds through the initial S-alkylation of the pyridinethione followed by a Thorpe-Ziegler type cyclization.

Another documented procedure involves the reaction of N-(4-acetylphenyl)-2-chloroacetamide with a mercapto-nicotinonitrile derivative, leading to a sulfide (B99878) intermediate. researchgate.net This intermediate can then be cyclized using a base such as sodium ethoxide to furnish the desired thieno[2,3-b]pyridine system. researchgate.net

The following tables summarize representative reaction conditions for the synthesis of these heterocyclic systems based on analogous precursors.

Table 1: Synthesis of Quinazolinone Derivatives

| Starting Materials | Reagents and Conditions | Product | Yield (%) | Reference |

| 5-Hydroxy-2-aminobenzoic acid, p-aminoacetophenone | i) Acetic anhydride, 160-180°C, 2h; ii) Acetic acid, 180°C, 14h | 3-(4-Acetylphenyl)-6-hydroxy-2-methylquinazolin-4(3H)-one | 77 | jst.vn |

| 2-Mercapto-3-ethyl-(3H)-quinazolin-4-one, N-(4-acetylphenyl)-2-bromoacetamide | Alkylation | Ketone intermediate | High | researchgate.net |

| Anthranilic acid | Formamide, absolute ethanol, 165°C, 4h | Quinazolin-4(3H)-one | Good | researchgate.net |

Table 2: Synthesis of Thieno[2,3-b]pyridine Derivatives

| Starting Materials | Reagents and Conditions | Product | Yield (%) | Reference |

| N-(3-Acetylphenyl)-2-chloroacetamide, 3-cyano-4-methyl-6-phenyl-pyridin-2-thione | Base | 3-Amino-N-(3-acetylphenyl)-4-methyl-6-phenylthieno[2,3-b]pyridine-2-carboxamide | 69 | scirp.org |

| N-Aryl-2-chloroacetamide, 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile | i) 10% aq. KOH, DMF, rt, 30-40 min; ii) 10% aq. KOH, reflux, 1-2h | 3-Amino-N-aryl-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide | 67-84 | acs.org |

| N-(4-Acetylphenyl)-2-chloroacetamide, 2-mercapto-4,6-dimethylnicotinonitrile | i) Base; ii) Sodium ethoxide | 3-Amino-N-(4-acetylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide | Not Reported | researchgate.net |

Advanced Spectroscopic and Structural Elucidation Studies

Single Crystal X-ray Diffraction Analysis for Solid-State Conformation and Intermolecular Interactions

For compounds structurally related to N-(4-acetylphenyl)formamide, X-ray diffraction studies have identified key structural features. For instance, in the crystal structure of N-((4-acetylphenyl)carbamothioyl)pivalamide, the molecule's three-dimensional structure is stabilized by various intermolecular forces, including hydrogen bonding and van der Waals interactions. frontiersin.org Similarly, analysis of 2-[(4-acetylphenyl)carbamoyl]phenyl acetate (B1210297) shows that N—H···O hydrogen-bonding interactions form chains of molecules, which are further linked by π–π and C—H···π interactions to build a three-dimensional network. iucr.org

Based on these related structures, it is anticipated that the crystal structure of this compound would be significantly influenced by hydrogen bonds involving the amide N-H proton and the oxygen atoms of the formyl and acetyl groups. The molecule would likely exhibit a nearly planar conformation, although some degree of twisting between the phenyl ring and the formamide (B127407) group is expected.

Table 1: Expected Crystallographic and Interaction Data for this compound

| Parameter | Expected Observation |

|---|---|

| Crystal System | Likely monoclinic or orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c) |

| Key Intermolecular Interaction | N—H···O=C (acetyl) hydrogen bonding |

| Secondary Interactions | C—H···O interactions, π–π stacking |

| Molecular Conformation | Trans conformation about the amide bond |

| Dihedral Angle | Twist between the phenyl ring and formamide plane |

Note: This table is predictive, based on analyses of structurally similar compounds, as specific crystallographic data for this compound was not available in the cited literature.

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Solution-State Dynamics and Rotational Isomerism

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial tool for elucidating the structure of molecules in solution. For N-aryl amides like this compound, NMR is particularly useful for studying the phenomenon of rotational isomerism (atropisomerism) arising from the restricted rotation around the amide (C-N) bond. mdpi.com This restricted rotation results in the presence of two distinct conformers, or rotamers (often labeled as E/Z or cis/trans), which can be observed as separate sets of signals in the NMR spectrum if their interchange is slow on the NMR timescale.

Studies have shown that this compound exists as a mixture of two rotamers in solution. rsc.org Analysis of the ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) reveals distinct signals for the major and minor isomers, with a reported ratio of 60:40. rsc.org The formyl proton (CHO) and the amide proton (N-H) are particularly sensitive to the isomeric form, appearing at different chemical shifts for each rotamer. rsc.org The presence of these dual signals in both ¹H and ¹³C NMR spectra provides definitive evidence of rotational isomerism and allows for the quantification of each form. rsc.orgmdpi.com

Table 2: ¹H and ¹³C NMR Spectroscopic Data for Rotational Isomers of this compound in CDCl₃

| Atom/Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Major Rotamer (60%) | ||

| Acetyl CH₃ | 2.57 (s, 3H) | 26.6 |

| Aromatic H | 7.71-7.63 (m, 2H), 8.00-7.87 (m, 3H) | 117.3, 130.6, 133.3, 141.4 |

| Formyl CH | 8.47-8.37 (m, 1H) | 159.5 |

| Amide NH | 8.26 (bs, 1H) | - |

| Acetyl C=O | - | 197.0 |

| Minor Rotamer (40%) | ||

| Acetyl CH₃ | 2.58 (s, 3H) | 26.6 |

| Aromatic H | 7.21-7.14 (m, 2H), 8.00-7.87 (m, 3H) | 119.4, 129.9, 133.8, 141.5 |

| Formyl CH | 8.95-8.82 (m, 2H, includes N-H) | 162.2 |

| Amide NH | 8.95-8.82 (m, 2H, includes CHO) | - |

| Acetyl C=O | - | 197.3 |

Data sourced from a study on organocatalytic N-formylation. rsc.org (s = singlet, m = multiplet, bs = broad singlet)

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Bonding Characteristics

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. nih.govedinst.com These methods are highly effective for identifying functional groups and providing insight into bonding characteristics and intermolecular interactions. americanpharmaceuticalreview.com Each functional group (e.g., C=O, N-H, C-H) has characteristic vibrational frequencies.

For this compound, the IR and Raman spectra are expected to be rich with information. The key functional groups include the amide, the acetyl ketone, and the para-substituted aromatic ring. The N-H stretching vibration of the secondary amide typically appears as a strong band in the IR spectrum. researchgate.net The carbonyl (C=O) stretching vibrations are also prominent. The molecule contains two C=O groups—one in the acetyl moiety and one in the formamide group (Amide I band)—which are expected to appear as strong, distinct bands in the IR spectrum. The N-H bending vibration (Amide II band) is another characteristic feature.

In related acyl-thiourea compounds, FT-IR spectra have confirmed the presence of N-H stretching around 3233 cm⁻¹, aromatic C-H stretching near 2955 cm⁻¹, and carbonyl (C=O) stretching at approximately 1655 cm⁻¹. frontiersin.orgnih.gov Raman spectroscopy, which is particularly sensitive to non-polar bonds and symmetric vibrations, would complement the IR data, especially for the vibrations of the aromatic ring. mdpi.com

Table 3: Principal Expected Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| N-H Stretch | Amide (N-H) | 3350 - 3200 | Strong (IR) |

| C-H Stretch (Aromatic) | Phenyl Ring (C-H) | 3100 - 3000 | Medium (IR), Strong (Raman) |

| C-H Stretch (Aliphatic) | Acetyl (CH₃) | 3000 - 2850 | Medium (IR, Raman) |

| C=O Stretch (Acetyl) | Ketone (C=O) | 1700 - 1680 | Strong (IR) |

| Amide I (C=O Stretch) | Formamide (O=C-N) | 1680 - 1650 | Strong (IR) |

| Amide II (N-H Bend & C-N Stretch) | Formamide (O=C-N-H) | 1570 - 1515 | Medium-Strong (IR) |

| C=C Ring Stretch | Phenyl Ring | 1600, 1500, 1450 | Medium-Strong (IR, Raman) |

Note: These are characteristic frequency ranges; exact values depend on the molecular environment and intermolecular interactions.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the structural and electronic properties of molecules. For N-(4-acetylphenyl)formamide, DFT calculations provide valuable insights into its behavior at the molecular level.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the electronic properties and reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. nih.gov

Theoretical studies on related aromatic compounds suggest that the distribution of HOMO and LUMO densities is concentrated on the atoms of the molecule. nih.gov For derivatives of this compound, DFT studies have shown that these compounds can have non-planar configurations and varying electronic properties, including the energies of their frontier molecular orbitals. researchgate.net The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its electron-accepting capability. researchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity. nih.gov

Table 1: Frontier Molecular Orbital (FMO) Data for Related Compounds

| Compound/Derivative | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Source |

|---|---|---|---|---|

| Thienopyridine derivative 8 | - | - | Lowest | researchgate.net |

| APR1d | - | - | 0.0679 | researchgate.net |

| N4-1 | - | - | 2.74 | nih.gov |

| N4-2 | - | - | 11.30 | nih.gov |

| N8-1 | - | - | 5.36 | nih.gov |

| N8-2 | - | - | 5.24 | nih.gov |

| N8-3 | - | - | 6.25 | nih.gov |

| N8-4 | - | - | 5.06 | nih.gov |

Theoretical Spectroscopic Property Prediction and Validation (e.g., NMR, IR)

Computational methods, particularly DFT, are frequently used to predict spectroscopic properties like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These theoretical predictions can then be compared with experimental data for validation.

For derivatives of this compound, DFT calculations at the B3LYP/6-31G(d) and HF/6-31G(d) levels have been employed to determine optimized molecular structures and harmonic vibrational frequencies. researchgate.net The calculated spectral data for related compounds have shown good agreement with experimental FTIR and ¹H NMR spectra. researchgate.netsemanticscholar.org This correlation between theoretical and experimental data is crucial for confirming the molecular structure.

For instance, in the ¹H NMR spectrum of a related benzamide (B126) derivative, the exchangeable NH proton appears as a singlet, and the aromatic protons show characteristic splitting patterns. semanticscholar.org Theoretical prediction tools can simulate these spectra, aiding in their interpretation. prospre.canmrdb.org Similarly, IR spectra can be theoretically calculated to identify characteristic vibrational frequencies, such as those for C=O and N-H bonds. semanticscholar.org

Conformational Analysis and Energetic Profiles

Conformational analysis investigates the different spatial arrangements of atoms in a molecule and their relative energies. For molecules like this compound, which have rotatable bonds, multiple conformations can exist.

Molecular Dynamics Simulations and Analysis of Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of intermolecular interactions and conformational changes over time. nih.govmassey.ac.nz

Hirshfeld Surface Analysis and Crystal Packing

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. ufma.brnih.govfrontiersin.org By mapping the electron distribution, it provides insights into the close contacts between neighboring molecules, which dictate the crystal packing. ufma.brfrontiersin.org

For related compounds, Hirshfeld analysis has revealed the dominance of specific interactions. For example, in N-(4-methoxyphenyl)picolinamide, H⋯H interactions are the most abundant, followed by C⋯H and O⋯H interactions, indicating the importance of van der Waals forces and hydrogen bonding in the crystal structure. nih.gov In another case, the crystal packing was stabilized by intermolecular hydrogen bonding and π-π stacking interactions. frontiersin.org These analyses provide a detailed understanding of the forces governing the supramolecular assembly.

Table 2: Percentage Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis for Related Compounds

| Compound | H···H (%) | C···H (%) | O···H (%) | N···H (%) | C···C (%) | C···N (%) | C···O (%) | S···H (%) | Source |

|---|---|---|---|---|---|---|---|---|---|

| N-(4-methoxyphenyl)picolinamide | 47 | 22 | 15.4 | 5 | 4.8 | 3.4 | 1.9 | - | nih.gov |

| Isomaleimide 4 | 25.4 | - | 13 | - | - | - | - | - | frontiersin.org |

| 2-(4-arylthiazol-2-yl)isoindoline-1,3-dione 4a-c | 24.4-36.5 | 5.4-10.6 | 8.7-12.1 | - | - | - | - | 4.5-5.6 | researchgate.net |

Elucidation of Non-Covalent Interactions

Non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, are fundamental to molecular recognition and crystal engineering. nih.govrsc.org Computational studies are essential for elucidating the nature and strength of these interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Reactivity and Selectivity Prediction

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Selectivity Relationship (QSSR) models are computational tools that correlate the structural or property-based descriptors of a set of compounds with their chemical reactivity or selectivity. While extensively used for predicting biological activity, these models can also be powerful in forecasting the outcomes of chemical reactions. frontiersin.org For this compound, QSAR and QSSR studies could provide predictive insights into its reactivity at both the formamide (B127407) and acetyl moieties, as well as the selectivity of reactions involving these functional groups.

Although specific QSAR models predicting the general chemical reactivity and selectivity of this compound are not extensively documented in publicly available literature, the principles of this methodology can be applied. Such models are typically built using multiple linear regression (MLR), artificial neural networks (ANN), or other machine learning algorithms to establish a mathematical relationship between calculated molecular descriptors and experimentally determined reaction outcomes. nih.govuniversiteitleiden.nl

The development of a QSAR/QSSR model for this compound would involve:

Dataset Compilation : Assembling a dataset of compounds structurally related to this compound with known experimental data on reactivity (e.g., reaction rates) or selectivity (e.g., enantiomeric excess or regioselectivity). For instance, a dataset could include various substituted anilines undergoing formylation or a series of aromatic ketones in a specific transformation. nih.gov

Descriptor Calculation : Computing a wide range of molecular descriptors for each compound in the dataset. These descriptors quantify various aspects of the molecular structure.

Model Building and Validation : Using statistical methods to select the most relevant descriptors and build a predictive model. The model's robustness and predictive power are then rigorously assessed through internal and external validation techniques, such as k-fold cross-validation. nih.gov

For the acetyl group, QSSR models have been developed to predict the enantioselectivity of reactions like the ruthenium-catalyzed transfer hydrogenation of aromatic ketones. nih.govscispace.com These models often use a combination of steric (e.g., Sterimol parameters) and electronic (e.g., calculated atomic charges) descriptors to rationalize and predict which catalyst or substrate will lead to higher selectivity. nih.gov Similarly, for the formamide group, descriptors related to the nucleophilicity of the nitrogen atom and the electrophilicity of the carbonyl carbon would be crucial for modeling its reactivity in various transformations.

Below is an interactive table listing potential molecular descriptors that would be relevant for building a QSAR/QSSR model for the reactivity and selectivity of this compound.

| Descriptor Class | Specific Descriptor Example | Relevance to this compound |

|---|---|---|

| Electronic | Partial Atomic Charges | Indicates electrophilic sites (e.g., carbonyl carbons) and nucleophilic sites (e.g., nitrogen, carbonyl oxygen). |

| Electronic | HOMO/LUMO Energies | The Highest Occupied and Lowest Unoccupied Molecular Orbital energies relate to the molecule's ability to donate or accept electrons, indicating its nucleophilic/electrophilic reactivity. acs.org |

| Steric | Sterimol Parameters (B1, L) | Quantifies the steric bulk around functional groups, which is critical for predicting regioselectivity and enantioselectivity. nih.gov |

| Topological | Wiener Index / Connectivity Indices | Describes molecular size, shape, and degree of branching, which can influence reaction rates. |

| Quantum Chemical | Dipole Moment | Relates to the overall polarity of the molecule, affecting interactions with polar reagents and solvents. |

| Quantum Chemical | Fukui Functions | Identifies the most electrophilic and nucleophilic sites within the molecule with greater precision than partial charges. |

By establishing a statistically significant correlation between such descriptors and observed chemical behavior, a validated QSAR/QSSR model could be used to predict the reactivity of this compound under various conditions and guide the rational design of selective synthetic procedures.

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for elucidating the detailed mechanisms of chemical reactions involving this compound. These theoretical investigations provide insights into reaction pathways, transition state structures, and the electronic factors governing reactivity, which are often difficult to probe experimentally.

Formylation of 4-Aminoacetophenone: The synthesis of this compound typically involves the formylation of 4-aminoacetophenone. Computational studies on the N-formylation of anilines have explored various mechanisms depending on the formylating agent. For instance, when using formic acid, a proposed mechanism involves the initial protonation of formic acid, followed by nucleophilic attack from the amine. mdpi.com DFT calculations can model the geometries and energies of the reactants, intermediates, and transition states along this pathway to determine the activation energy barriers.

Another significant method is the Vilsmeier-Haack reaction, which uses a Vilsmeier reagent (e.g., generated from DMF and POCl₃) to formylate an activated aromatic ring or an amine. wikipedia.orgijpcbs.comrsc.org Computational studies can clarify the structure of the active electrophile (the chloroiminium ion) and model its reaction with the nucleophilic nitrogen of 4-aminoacetophenone. wikipedia.org These calculations help to understand the regioselectivity and reaction kinetics.

Reactivity of the this compound Molecule: Once formed, the reactivity of this compound can also be studied. Theoretical calculations can predict the most likely sites for nucleophilic or electrophilic attack.

Transition State Theory : To investigate a specific reaction, such as the addition of a nucleophile to the acetyl group, computational methods can be used to locate the transition state structure. By calculating the energy of this transition state relative to the reactants, the activation energy (ΔG‡) for the reaction can be determined. This allows for the comparison of different possible mechanistic pathways and the prediction of reaction rates. For example, a computational study on the reaction of a related derivative, N-(4-acetylphenyl)benzene sulphonamide, with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) utilized DFT to examine the optimized molecular structure and understand its reactivity. researchgate.net

The table below summarizes key applications of computational methods in elucidating reaction mechanisms relevant to this compound.

| Reaction Type | Computational Method | Key Insights Provided | Reference |

|---|---|---|---|

| N-Formylation of Anilines with CO₂/Hydrosilane | DFT Calculations | Elucidation of multiple potential pathways (e.g., via silyl (B83357) formate (B1220265) or silyl carbamate (B1207046) intermediates) and dependence on amine basicity. | acs.org |

| N-Formylation of Anilines with Formic Acid | DFT/Ab Initio | Modeling of protonated intermediates and transition states for nucleophilic attack by the amine. | mdpi.com |

| Vilsmeier-Haack Formylation | DFT | Determination of the active electrophile (Vilsmeier reagent) structure and modeling of the electrophilic attack on the substrate. | researchgate.netresearchgate.net |

| General Reactivity Analysis | FMO Analysis (HOMO/LUMO) | Identification of nucleophilic (N-atom, ring) and electrophilic (carbonyl carbons) centers; prediction of kinetic stability from the energy gap. | nih.gov |

| Reactions of Acetylphenyl Derivatives | DFT/HF Calculations | Optimization of molecular geometries and calculation of harmonic vibrational frequencies to support experimental spectral data and understand bonding. | researchgate.net |

These computational investigations provide a molecular-level understanding of reaction mechanisms, complementing experimental findings and enabling the predictive design of new synthetic routes and catalysts.

Biological and Pharmacological Relevance Through Computational and Mechanistic Studies

Molecular Docking Investigations of Ligand-Protein Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein) to form a stable complex. nih.gov This method is pivotal in structure-based drug design, helping to identify potential drug candidates and understand their mechanisms of action. nih.govnih.gov

Through the synthesis of various derivatives, N-(4-acetylphenyl)formamide has served as a foundational structure for developing ligands aimed at several biological targets. Molecular docking studies have been crucial in identifying the potential of these derivatives to bind to the active sites of various enzymes implicated in disease.

Putative targets identified for derivatives of this compound include:

Cholinesterase Enzymes: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are key targets in the management of Alzheimer's disease. nih.govresearchgate.net Derivatives have been designed to interact with the catalytic sites of these enzymes. nih.gov

Alpha-Amylase and Urease: These enzymes are targets for managing diabetes and infections, respectively. nih.govnih.gov

VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): A key mediator of angiogenesis, VEGFR-2 is a significant target for developing anticancer agents. nih.gov Several inhibitors have been developed using precursors like N-(4-acetylphenyl)-2-chloroacetamide. mdpi.comnih.gov

SARS-CoV-2 Main Protease (Mpro or 3CLpro): This viral enzyme is essential for the replication of the SARS-CoV-2 virus, making it a prime target for antiviral drug development. nih.govfrontiersin.org

KSHV (Kaposi's Sarcoma-associated Herpesvirus) Thymidylate Synthase: This enzyme is a target for antiviral therapies aimed at KSHV. researchgate.net

Molecular docking not only identifies potential binding but also predicts the strength of this interaction, often expressed as a binding affinity or docking score in kcal/mol. nih.gov These scores help in ranking potential inhibitors before their synthesis and in-vitro testing. Studies on derivatives of this compound have predicted favorable binding affinities with their respective targets. For instance, a derivative, N-((4-acetylphenyl)carbamothioyl) pivalamide (B147659), showed strong interactions with both AChE and BChE. nih.gov Similarly, a benzenesulfonamide (B165840) derivative demonstrated a high binding affinity for the KSHV thymidylate synthase complex. researchgate.net These predictions are based on molecular recognition, where the ligand forms specific interactions, such as hydrogen bonds and hydrophobic interactions, with amino acid residues in the protein's binding pocket. nih.govresearchgate.net

| Derivative Class | Target Enzyme | Predicted Binding Affinity / Energy (kcal/mol) | Reference |

|---|---|---|---|

| N-((4-acetylphenyl)carbamothioyl) pivalamide | Acetylcholinesterase (AChE) | -7.5 | nih.gov |

| N-((4-acetylphenyl)carbamothioyl) pivalamide | Butyrylcholinesterase (BChE) | -7.6 | nih.gov |

| 4-chloro-N-(4-(isoxazole-3-yl)phenyl) benzenesulfonamide | KSHV Thymidylate Synthase | -8.29 | researchgate.net |

Enzyme Inhibition Studies: Mechanistic Insights and Binding Modes

Following promising computational predictions, derivatives of this compound have been synthesized and tested for their ability to inhibit specific enzymes. These studies provide mechanistic insights into how these compounds exert their effects.

The inhibition of cholinesterases is a primary strategy for treating the symptoms of Alzheimer's disease. researchgate.netnih.gov A study on N-((4-acetylphenyl)carbamothioyl) pivalamide, a derivative of the core compound, demonstrated significant in-vitro inhibitory activity against both AChE and BChE. nih.gov The compound exhibited approximately 85% enzyme inhibition for both enzymes. nih.gov Molecular docking of this derivative revealed that it fits well into the active sites of both enzymes, predicting strong binding energies that correlate with the observed high inhibitory activity. nih.gov

Inhibitors of α-amylase can help control postprandial hyperglycemia, a key concern in diabetes management, by slowing carbohydrate digestion. nih.govnih.gov Urease inhibitors, on the other hand, have therapeutic potential against infections caused by urease-producing bacteria. The same N-((4-acetylphenyl)carbamothioyl) pivalamide derivative was evaluated against these enzymes, showing moderate inhibition of 57.9% against alpha-amylase and 73.8% against urease. nih.gov This suggests that while the scaffold has potential, its efficacy varies significantly between different enzyme targets.

| Target Enzyme | Percentage Inhibition (%) | Reference |

|---|---|---|

| Acetylcholinesterase (AChE) | ~85% | nih.gov |

| Butyrylcholinesterase (BChE) | ~85% | nih.gov |

| Urease | 73.8% | nih.gov |

| Alpha Amylase | 57.9% | nih.gov |

The versatility of the this compound scaffold is evident from its use in developing inhibitors for a diverse range of other critical enzyme targets.

VEGFR-2: In the quest for new anticancer drugs, N-(4-acetylphenyl)-2-chloroacetamide has been used as a key intermediate to synthesize novel piperazinylquinoxaline derivatives. nih.gov These compounds were evaluated as VEGFR-2 inhibitors, with some candidates showing inhibitory activity in the sub-micromolar range (IC50 values from 0.19 to 0.60 µM). nih.gov

SARS-CoV-2 Main Protease (Mpro): The fight against COVID-19 spurred research into Mpro inhibitors. frontiersin.org Scientists have used N-(4-acetylphenyl)-2-chloroacetamide to create novel triazolo-isatin derivatives. nih.govtandfonline.com One such derivative, a sulphonamide, demonstrated potent inhibitory activity against Mpro with an IC50 value of 0.249 µM. nih.gov In-silico analysis supported these findings, showing that the compound could interact effectively with key residues in the enzyme's active site. nih.gov

KSHV Thymidylate Synthase: Derivatives of N-(4-acetylphenyl)benzene sulphonamide have been synthesized and evaluated for their potential against KSHV thymidylate synthase. researchgate.net One of the most effective compounds from this series showed excellent in-vitro antitumor activity, and docking studies confirmed its strong interaction with the target enzyme. researchgate.net

| Derivative Class | Target Enzyme | Inhibitory Activity (IC50) | Reference |

|---|---|---|---|

| Piperazinylquinoxaline derivative | VEGFR-2 | 0.19 µM | nih.gov |

| Triazolo-isatin sulphonamide derivative (6b) | SARS-CoV-2 Main Protease | 0.249 µM | nih.gov |

Structure-Activity Relationship (SAR) Studies for Rational Derivative Design

The exploration of the structure-activity relationships (SAR) of this compound has been a pivotal aspect of medicinal chemistry, aiming to rationally design derivatives with enhanced potency and selectivity for various biological targets. These studies systematically modify the core structure of this compound and assess the resulting impact on their pharmacological activities, which span anticancer, antimicrobial, and enzyme inhibition domains.

Modifications for Anticancer and Antiproliferative Activity

This compound has served as a scaffold for the development of potent anticancer agents. SAR studies have revealed that specific substitutions on the phenyl ring and modifications of the acetyl and formamide (B127407) groups are crucial for cytotoxic activity.

Research into novel benzenesulfonamide derivatives has shown that the introduction of heterocyclic moieties is key to enhancing antitumor activity. researchgate.net For instance, the conversion of N-(4-acetylphenyl)benzenesulfonamide derivatives into pyrazolyl and isoxazolyl-phenyl benzenesulfonamide derivatives resulted in compounds with significant in vitro antitumor activity against liver (HepG2) and breast (MCF-7) cancer cell lines. researchgate.net A key finding was that replacing a 4-chloro group with a benzenesulfonamide moiety linked to heterocycles like isoxazole (B147169) or pyrazole (B372694) was critical for improved activity against breast cancer cells. researchgate.net

In another study, α-ketoamide derivatives of this compound were synthesized and evaluated for their proteasome inhibition and anticancer properties. nih.gov The SAR analysis indicated that substitutions on the aromatic ring at the N-cap position significantly influenced potency. nih.gov For example, derivatives with a 5-(4-acetylphenyl)-furan-2-carbonyl group demonstrated notable inhibitory activity against the chymotrypsin-like (CT-L) activity of the proteasome. nih.gov

Furthermore, the synthesis of 2-[(4-acetylphenyl)carbamoyl]phenyl acetate (B1210297), a derivative of this compound, yielded a compound with considerable in vitro antiproliferative activity across a panel of 60 cancer cell lines. nih.goviucr.org The structural analysis of this compound revealed specific spatial arrangements of the phenyl rings and acetate group that likely contribute to its biological effect. nih.goviucr.org

The development of chalcone (B49325) derivatives from N-(4-acetylphenyl)-4-substituted benzamides has also been a fruitful strategy. These compounds, when converted to their pyrazoline derivatives, exhibited strong cytotoxic effects against various cancer cell lines, including HeLa, MCF7, and MKN-45. ijrrjournal.com The presence of both pyrazoline and furan (B31954) rings in the final structures was shown to be particularly effective. ijrrjournal.com

| Derivative Class | Modification | Observed Activity | Cancer Cell Lines |

| Benzenesulfonamides | Addition of isoxazole or pyrazole heterocycles | Enhanced antitumor activity researchgate.net | HepG2, MCF-7 researchgate.net |

| α-Ketoamides | Substitution with 5-(4-acetylphenyl)-furan-2-carbonyl | Potent chymotrypsin-like activity inhibition nih.gov | Not specified |

| Phenyl Acetates | Formation of 2-[(4-acetylphenyl)carbamoyl]phenyl acetate | Considerable antiproliferative activity nih.goviucr.org | NCI 60 cell-line panel iucr.org |

| Chalcone/Pyrazolines | Conversion to pyrazoline derivatives containing a furan ring | Strong cytotoxic effects ijrrjournal.com | HeLa, MCF7, MKN-45 ijrrjournal.com |

Modifications for Enzyme Inhibition

This compound derivatives have been designed as inhibitors of various enzymes, including histone deacetylases (HDACs) and vascular endothelial growth factor receptor 2 (VEGFR-2).